molecular formula C10H14ClN3O B12432974 5-(Pyrrolidine-1-carbonyl)pyridin-2-amine hydrochloride

5-(Pyrrolidine-1-carbonyl)pyridin-2-amine hydrochloride

Cat. No.: B12432974
M. Wt: 227.69 g/mol
InChI Key: PFCYARPIMXWDTD-UHFFFAOYSA-N
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Description

5-(Pyrrolidine-1-carbonyl)pyridin-2-amine hydrochloride is a compound that features a pyrrolidine ring and a pyridine ring, connected via a carbonyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidine-1-carbonyl)pyridin-2-amine hydrochloride typically involves the reaction of pyridine-2-amine with pyrrolidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidine-1-carbonyl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

5-(Pyrrolidine-1-carbonyl)pyridin-2-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyrrolidine-1-carbonyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyrrolidine-1-carbonyl)pyridin-2-amine hydrochloride is unique due to its specific structure, which combines the properties of both pyrrolidine and pyridine rings. This combination allows for a diverse range of chemical reactions and biological activities, making it a valuable compound in various fields of research .

Biological Activity

5-(Pyrrolidine-1-carbonyl)pyridin-2-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a pyrrolidine-1-carbonyl group. The synthesis typically involves multi-step organic reactions, including amination and carbonylation processes. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions to enhance yield and purity.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines.
  • Antimicrobial Effects : It has shown potential against bacterial strains, indicating possible use as an antimicrobial agent.
  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways, providing a basis for its application in treating inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It could act on cellular receptors, influencing signaling pathways related to cell growth and immune responses.

Anticancer Activity

A study investigated the effects of this compound on breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutics .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
HeLa (Cervical)15.0Cell cycle arrest

Antimicrobial Effects

In another study examining antimicrobial properties, the compound displayed activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined for several strains, showing promising results:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Properties

Research focused on the anti-inflammatory effects highlighted the compound's ability to reduce pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in conditions like rheumatoid arthritis or inflammatory bowel disease .

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

(6-aminopyridin-3-yl)-pyrrolidin-1-ylmethanone;hydrochloride

InChI

InChI=1S/C10H13N3O.ClH/c11-9-4-3-8(7-12-9)10(14)13-5-1-2-6-13;/h3-4,7H,1-2,5-6H2,(H2,11,12);1H

InChI Key

PFCYARPIMXWDTD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C(C=C2)N.Cl

Origin of Product

United States

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